molecular formula C20H22N4O3S B2655619 N-cyclohexyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-25-2

N-cyclohexyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No. B2655619
CAS RN: 852135-25-2
M. Wt: 398.48
InChI Key: ONJUWRFKVIYPET-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazoles are a class of heterocyclic organic compounds that contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . They are members of the azole heterocycles that include imidazoles and oxazoles . They have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .


Synthesis Analysis

A simple and efficient method was developed for the synthesis of 2,6-disubstituted-imidazo[2,1-b][1,3,4]thiadiazoles under microwave (MW) activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . All reactions demonstrated the benefits of MW reactions: convenient operation, short reaction time, and good yields .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives have been reported to exhibit antimicrobial properties . They can inhibit the growth of bacteria and other microorganisms, making them potential candidates for the development of new antimicrobial drugs.

Anti-inflammatory and Analgesic Activity

Thiazole derivatives have been observed to possess greater anti-inflammatory and analgesic activity . This suggests that our compound of interest could potentially be used in the treatment of conditions associated with inflammation and pain.

Antitumor Activity

Imidazole derivatives have also been associated with antitumor activity . This means that they could potentially be used in cancer therapy, specifically in the inhibition of tumor growth.

Antidiabetic Activity

Imidazole compounds have been reported to show antidiabetic activity . This suggests a potential application in the treatment of diabetes.

Antiviral Activity

Imidazole derivatives have shown antiviral properties . This indicates a potential use in the development of antiviral drugs, particularly in the current global context where new antiviral treatments are highly sought after.

Antihelmintic Activity

Imidazole compounds have been associated with antihelmintic activity . This suggests a potential application in the treatment of helminth infections.

Future Directions

The design of new compounds related to the imidazo[2,1-b]thiazole scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects is one of the most important areas of research today . This is because of the resistance of pathogenic bacteria towards available antibiotics is rapidly becoming a major worldwide problem .

properties

IUPAC Name

N-cyclohexyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-13-18(19(25)22(2)15-8-4-3-5-9-15)28-20-21-17(12-23(13)20)14-7-6-10-16(11-14)24(26)27/h6-7,10-12,15H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJUWRFKVIYPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N(C)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

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